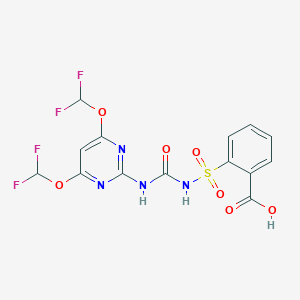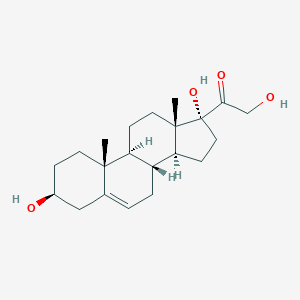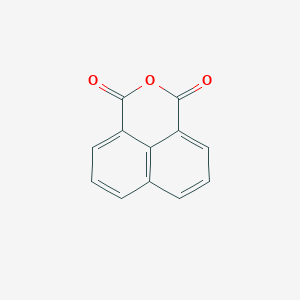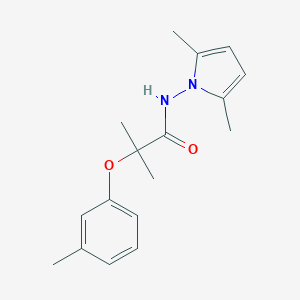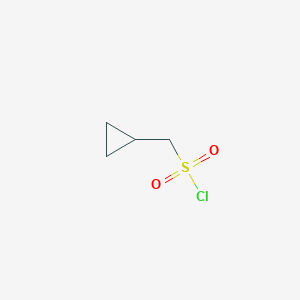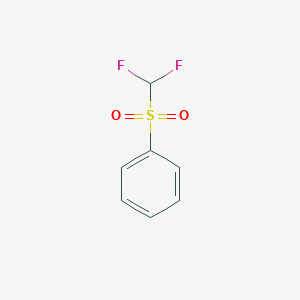
((二氟甲基)磺酰基)苯
描述
“((Difluoromethyl)sulfonyl)benzene”, also known as Difluoromethyl phenyl sulfone, is a powerful nucleophilic difluoromethylation reagent due to the high reactivity of the sulfonyl-stabilized difluoromethyl anion towards many electrophiles including carbonyls, imines, alkyl halides, and cyclic sulfates and sulfamidates .
Synthesis Analysis
Easily available aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal free conditions .Molecular Structure Analysis
The molecular formula of ((Difluoromethyl)sulfonyl)benzene is C7H6F2O2S . The molecular weight is 192.18 g/mol .Chemical Reactions Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of ((Difluoromethyl)sulfonyl)benzene include a molecular weight of 192.19 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 192.00565693 g/mol, Monoisotopic Mass of 192.00565693 g/mol, Topological Polar Surface Area of 42.5 Ų, Heavy Atom Count of 12, Formal Charge of 0, and Complexity of 224 .科学研究应用
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis of (Benzenesulfonyl)difluoromethyl Thioethers
Aryl and alkyl thiocyanates can be converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene . This reaction can be carried out under transition metal-free conditions .
Late-stage (Benzenesulfonyl)difluoromethylthiolation
In combination with various thiocyanation methods, this reaction can allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .
Reductive Silylation
((Difluoromethyl)sulfonyl)benzene can be used as a reagent for reductive silylation, which involves the preparation of trifluoro- and difluoromethylsilanes by reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes .
Fluoroalkylation/Chloroalkylation
This compound can be used in the fluoroalkylation/chloroalkylation of α,β-enones, arynes, acetylenic ketones, and other Michael acceptors .
Pharmaceutical Applications
The advances in difluoromethylation processes, including those involving ((difluoromethyl)sulfonyl)benzene, have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .
作用机制
Target of Action
((Difluoromethyl)sulfonyl)benzene is a versatile reagent used in various organic synthesis reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups. It interacts with these targets to facilitate the introduction of the difluoromethyl group into the target molecules .
Mode of Action
The compound acts as a difluoromethyl anion equivalent . It undergoes nucleophilic substitution reactions with various organic compounds . For instance, it can react with aryl and alkyl thiocyanates to form (benzenesulfonyl)difluoromethyl thioethers . This reaction occurs under transition metal-free conditions .
Biochemical Pathways
While the specific biochemical pathways affected by ((Difluoromethyl)sulfonyl)benzene depend on the nature of the target molecule, the compound generally facilitates the introduction of the difluoromethyl group into organic molecules . This can lead to the formation of various difluoromethylated compounds, which can have diverse biological activities depending on their structure.
Result of Action
The primary result of ((Difluoromethyl)sulfonyl)benzene’s action is the formation of difluoromethylated compounds . These compounds can have various molecular and cellular effects depending on their structure and the nature of the target molecule.
Action Environment
The action of ((Difluoromethyl)sulfonyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of transition metals . It’s worth noting that some reactions involving ((difluoromethyl)sulfonyl)benzene can occur under transition metal-free conditions .
安全和危害
The safety data sheet for ((Difluoromethyl)sulfonyl)benzene indicates that it causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and to prevent inhalation of vapors and smoke . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
未来方向
属性
IUPAC Name |
difluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDNAVPELLXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473498 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Difluoromethyl)sulfonyl)benzene | |
CAS RN |
1535-65-5 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | difluoromethanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of ((difluoromethyl)sulfonyl)benzene discussed in the research?
A1: The research paper focuses on using ((difluoromethyl)sulfonyl)benzene as a reagent for introducing the (benzenesulfonyl)difluoromethylthio group (-SCF2SO2Ph) into organic molecules. [] This is achieved through a nucleophilic substitution reaction with various aryl and alkyl thiocyanates. This method is particularly useful because it offers a transition metal-free approach for late-stage (benzenesulfonyl)difluoromethylthiolation of diverse substrates like alkyl halides and aryl diazonium salts, expanding its synthetic utility. []
Q2: What are the advantages of the presented method for synthesizing (benzenesulfonyl)difluoromethyl thioethers?
A2: The research highlights several advantages of this method:
- Transition-metal-free: The reaction avoids the use of expensive and potentially toxic transition metal catalysts. []
- Late-stage functionalization: The mild reaction conditions allow for the introduction of the (benzenesulfonyl)difluoromethylthio group at a late stage in the synthesis of complex molecules. []
- Versatility: The method is compatible with a variety of thiocyanates, including those derived from alkyl halides and aryl diazonium salts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




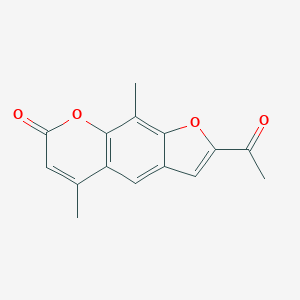
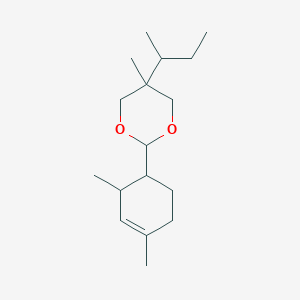
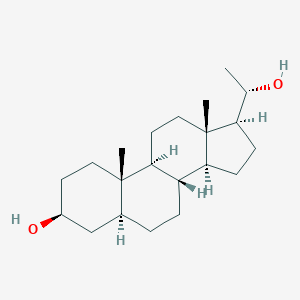

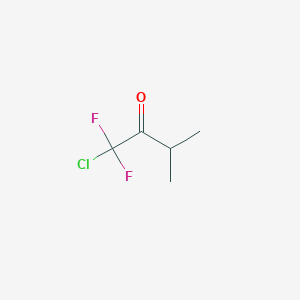
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
